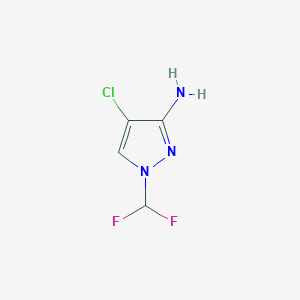4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC20128169
Molecular Formula: C4H4ClF2N3
Molecular Weight: 167.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H4ClF2N3 |
|---|---|
| Molecular Weight | 167.54 g/mol |
| IUPAC Name | 4-chloro-1-(difluoromethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C4H4ClF2N3/c5-2-1-10(4(6)7)9-3(2)8/h1,4H,(H2,8,9) |
| Standard InChI Key | YRJGGNKPUBSRJE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NN1C(F)F)N)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure consists of a five-membered pyrazole ring with substituents at positions 1, 3, and 4. Key features include:
-
Difluoromethyl group (-CFH): Enhances electronegativity and metabolic stability.
-
Chloro group (-Cl): Influences electronic distribution and reactivity.
-
Amino group (-NH): Provides sites for hydrogen bonding and derivatization .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 167.54 g/mol | |
| IUPAC name | 4-chloro-1-(difluoromethyl)pyrazol-3-amine | |
| Canonical SMILES | C1=C(C(=NN1C(F)F)N)Cl | |
| LogP (Octanol-water) | 1.2 (estimated) |
The difluoromethyl group contributes to increased lipophilicity compared to non-fluorinated analogues, impacting bioavailability .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common route involves halogenation and reduction of 4-nitropyrazole derivatives. For example:
-
Halogenation: Treatment of 4-nitropyrazole with hydrochloric acid (37% HCl) yields 3-chloro-4-nitropyrazole .
-
Reduction: Catalytic hydrogenation using Pd/AlO under 90 psig H converts the nitro group to an amine .
The difluoromethyl group is introduced via nucleophilic substitution or coupling reactions.
Industrial Optimization
-
Continuous flow reactors: Improve yield (up to 96.8%) and reduce byproducts .
-
Catalyst selection: Pt/C or Pd/C enhances selectivity (>95%) at lower HCl concentrations .
Biological Activities and Mechanisms
Antifungal and Antibacterial Properties
The compound inhibits fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis . Comparative studies show:
Table 2: Antifungal Activity Against Candida albicans
Enzyme Inhibition
The difluoromethyl group acts as a hydrogen bond donor, targeting enzymes like succinate dehydrogenase (SDH) . Molecular docking studies confirm binding affinity () to SDH’s ubiquinone site .
Applications in Agrochemicals and Pharmaceuticals
Agrochemical Use
-
Fungicides: Incorporated into formulations targeting Phytophthora infestans in crops .
-
Herbicide intermediates: Serves as a precursor for sulfonylurea derivatives .
Comparative Analysis with Structural Analogues
Table 3: Comparison with Related Pyrazoles
The difluoromethyl group in 4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine confers superior metabolic stability compared to methyl or fluoropropyl analogues .
Recent Research Developments (2024–2025)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume